molecular formula C12H11Cl2NO6 B5384485 2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid

Cat. No.: B5384485
M. Wt: 336.12 g/mol
InChI Key: STGCUJXPWRUKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetylamino butanedioic acid backbone. This compound is known for its applications in agriculture as a selective herbicide, targeting broadleaf weeds while leaving grasses relatively unaffected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to plant physiology and herbicide resistance.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the formulation of herbicides and plant growth regulators

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cell division and elongation processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features but lacks the acetylamino butanedioic acid moiety.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenoxy ring.

    Mecoprop (MCPP): Contains a methyl group on the phenoxy ring instead of chlorine.

Uniqueness

2-[2-(2,4-Dichlorophenoxy)acetylamino]butanedioic acid is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its acetylamino butanedioic acid moiety enhances its selectivity and efficacy compared to other similar compounds .

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO6/c13-6-1-2-9(7(14)3-6)21-5-10(16)15-8(12(19)20)4-11(17)18/h1-3,8H,4-5H2,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGCUJXPWRUKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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